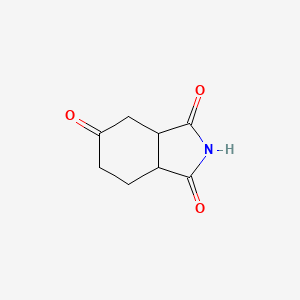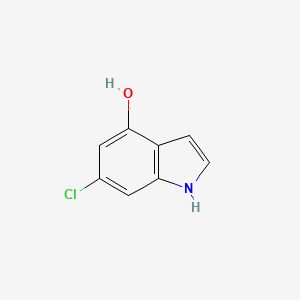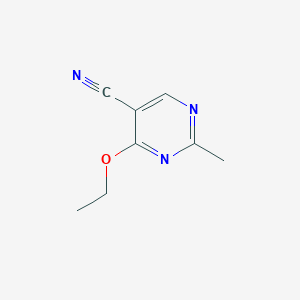
Tetrahydro-1H-isoindole-1,3,5(2H,6H)-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrahydro-1H-isoindole-1,3,5(2H,6H)-trione is a heterocyclic organic compound Heterocyclic compounds are those that contain a ring structure composed of at least one atom other than carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-1H-isoindole-1,3,5(2H,6H)-trione typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can be employed to form the heterocyclic ring.
Reduction Reactions: Reduction of specific functional groups to achieve the desired tetrahydro structure.
Oxidation Reactions: Oxidation of intermediates to introduce necessary functional groups.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of reaction temperature and pressure to favor desired products.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography to purify the final product.
化学反应分析
Types of Reactions
Tetrahydro-1H-isoindole-1,3,5(2H,6H)-trione can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of functional groups to achieve different oxidation states.
Substitution: Replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized derivatives, while reduction may produce more reduced forms of the compound.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use in the production of materials with specific chemical properties.
作用机制
The mechanism by which Tetrahydro-1H-isoindole-1,3,5(2H,6H)-trione exerts its effects involves interactions with molecular targets and pathways. This may include:
Binding to Enzymes: Inhibition or activation of specific enzymes.
Interaction with Receptors: Modulation of receptor activity.
Pathway Modulation: Influence on biochemical pathways within cells.
相似化合物的比较
Similar Compounds
Isoindole Derivatives: Compounds with similar ring structures but different functional groups.
Tetrahydro Derivatives: Compounds with similar tetrahydro structures but different ring compositions.
Uniqueness
Conclusion
Tetrahydro-1H-isoindole-1,3,5(2H,6H)-trione is a compound of significant interest in various scientific fields Its unique structure and chemical properties make it a valuable subject for research and potential applications in chemistry, biology, medicine, and industry
属性
分子式 |
C8H9NO3 |
|---|---|
分子量 |
167.16 g/mol |
IUPAC 名称 |
4,6,7,7a-tetrahydro-3aH-isoindole-1,3,5-trione |
InChI |
InChI=1S/C8H9NO3/c10-4-1-2-5-6(3-4)8(12)9-7(5)11/h5-6H,1-3H2,(H,9,11,12) |
InChI 键 |
UDSNSJCYDOBTRW-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)CC2C1C(=O)NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Furo[2,3-b]quinoline](/img/structure/B11916999.png)
![Benzo[d]oxazol-2-ylboronic acid](/img/structure/B11917005.png)


![2-Methoxy-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11917018.png)
![(1R,5S,6S)-4-Oxospiro[bicyclo[3.1.0]hexane-2,1'-cyclopropane]-6-carboxylic acid](/img/structure/B11917023.png)



![6-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B11917043.png)




